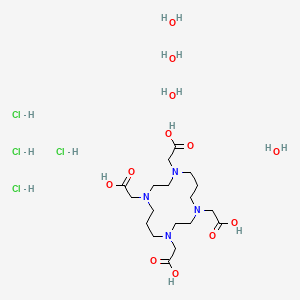
(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid
Vue d'ensemble
Description
“(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid” is a versatile chemical compound used in various scientific research fields. Its unique properties make it invaluable in pharmaceutical development, organic synthesis, and medicinal chemistry. It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including “(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid”, have been synthesized for use in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid” is represented by the formula C9H8F3NO3S . The molecule contains a trifluoromethyl group, which is an important subgroup of fluorinated compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Substituted Acetic and Propionic Acids : A study by Avetisyan et al. (2010) developed a procedure for synthesizing substituted acetic and propionic acids, including those with methoxy groups or halogen atoms, highlighting the versatility of this chemical in creating a range of compounds (Avetisyan et al., 2010).
Catalytic and Synthetic Applications
- Catalysis in Pyranopyrazole Derivatives Synthesis : Moosavi-Zare et al. (2016) introduced an acetic acid functionalized pyridinium salt as a reusable catalyst for synthesizing pyranopyrazole derivatives, demonstrating the utility of such compounds in catalysis (Moosavi‐Zare et al., 2016).
Photophysical and Analytical Applications
- Fluorophore Characteristics : Hirano et al. (2004) explored 6-Methoxy-4-quinolone, derived from a similar acid, as a novel fluorophore with strong fluorescence in various pH conditions, highlighting its potential in biomedical analysis (Hirano et al., 2004).
Biological and Medicinal Research
- Antimicrobial Properties of Derivatives : Noolvi et al. (2016) synthesized and evaluated a series of 1,3,4-thiadiazole derivatives of a related acetic acid for antimicrobial activities, suggesting potential biomedical applications of such derivatives (Noolvi et al., 2016).
Material Science and Polymer Research
- Solar Cell Applications : Chen et al. (2017) developed pyridine-incorporated alcohol-soluble conjugated polymers for cathode interfacial layers in solar cells, demonstrating the relevance of pyridine derivatives in renewable energy technologies (Chen et al., 2017).
Propriétés
IUPAC Name |
2-[6-methoxy-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c1-16-6-2-5(9(10,11)12)3-7(13-6)17-4-8(14)15/h2-3H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYLYGZQXEIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179653 | |
| Record name | 2-[[6-Methoxy-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid | |
CAS RN |
1053657-58-1 | |
| Record name | 2-[[6-Methoxy-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-Methoxy-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)
![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)






![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)



![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
